

Comprehensive Experimental Protocol for CCK-B (CCK2) Receptor Functional Assays

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Compound of Interest

Compound Name: *Boc-trp-met-asp-phe-NH2*

Cat. No.: *B8673409*

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Introduction & Biological Context

The Cholecystokinin-B receptor (CCK2R), primarily localized in the central nervous system and gastrointestinal tract, is a Class A G-protein-coupled receptor (GPCR)[1]. It is activated by endogenous peptide hormones, including sulfated cholecystokinin-8 (CCK-8) and gastrin-17. Dysregulation of CCK2R signaling is implicated in anxiety, pain modulation, and the proliferation of gastrointestinal malignancies[2].

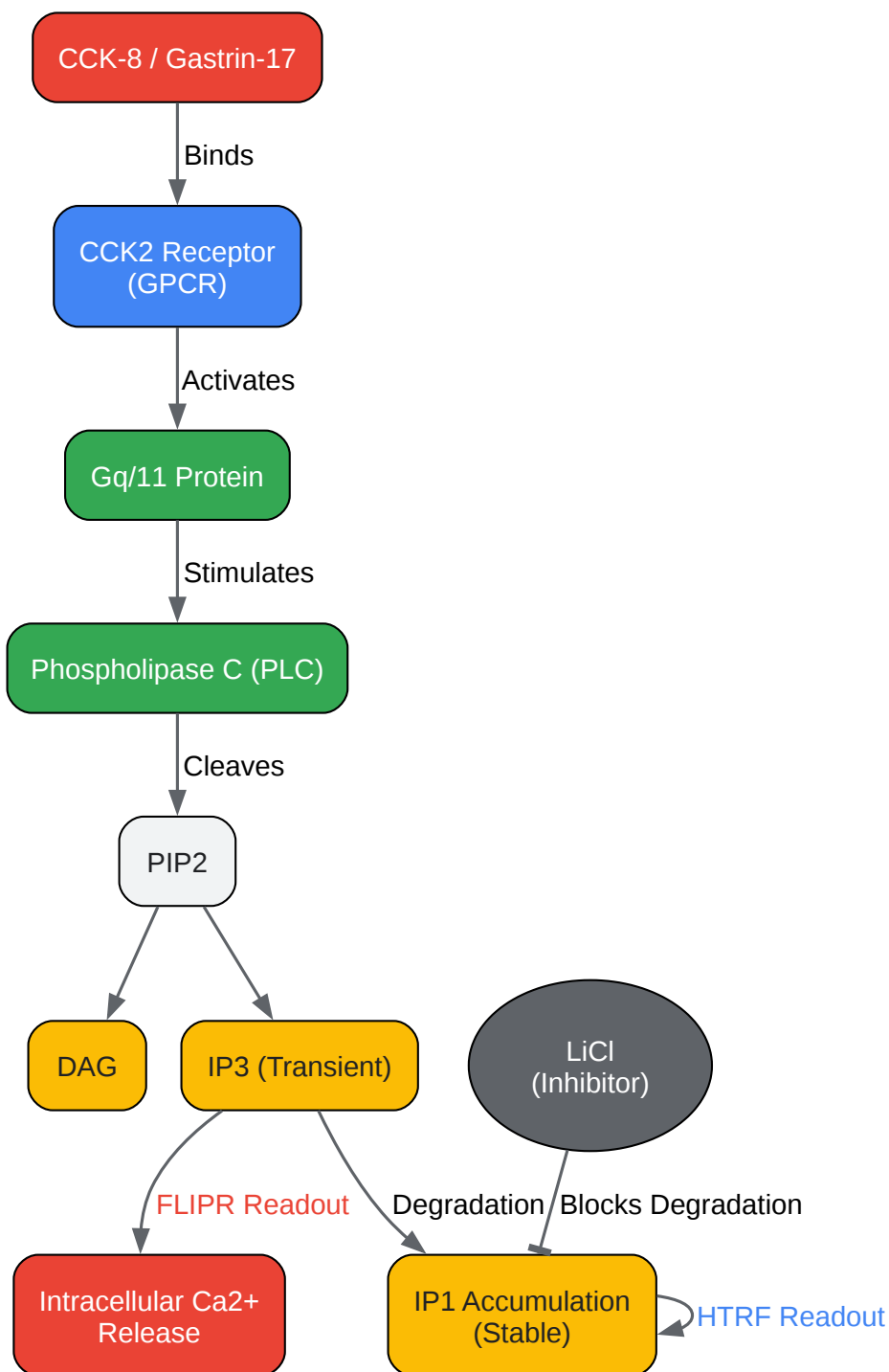
Upon ligand binding, CCK2R canonically couples to the Gq/11 protein, initiating a well-defined intracellular signaling cascade. Activation of Phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a rapid, transient release of intracellular calcium (Ca²⁺)[3].

Mechanistic Rationale: Selecting the Right Functional Assay

As a Senior Application Scientist, selecting the appropriate functional readout is critical for ensuring assay robustness, reproducibility, and biological relevance. For Gq-coupled receptors

like CCK2R, we rely on two primary functional assays, each interrogating a different node of the signaling cascade:

- IP-1 Accumulation Assay (HTRF): IP3 is highly transient and rapidly degraded, making it difficult to measure reliably in high-throughput formats. By introducing Lithium Chloride (LiCl) to the stimulation buffer, we inhibit inositol monophosphatase. This forces the accumulation of inositol monophosphate (IP1), a stable downstream metabolite. This provides a cumulative readout of receptor activation, offering a wider assay window and lower false-positive rates[4].
- Intracellular Calcium Flux Assay (FLIPR): This assay utilizes calcium-sensitive fluorescent dyes to measure the real-time kinetics of Ca^{2+} release. While it provides immediate kinetic data, the transient nature of the signal requires specialized instrumentation with simultaneous liquid handling and reading capabilities[5].



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Figure 1: CCK2R Gq-coupled signaling pathway and corresponding functional assay readouts.

Reference Pharmacology & Self-Validation System

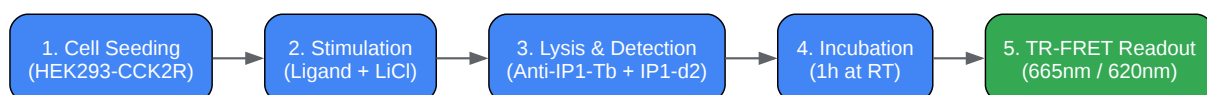
A robust screening protocol must be a self-validating system. To ensure that the recombinant cells maintain appropriate receptor pharmacology and that the assay has not drifted, every plate must include reference controls. The quantitative data below summarizes the expected potencies and affinities for standard CCK2R modulators[2],[6],[7].

Compound	Pharmacological Profile	Target Selectivity	Expected Potency (EC50/IC50)
CCK-8 (Sulfated)	Endogenous Full Agonist	CCK1R & CCK2R	EC50: 1.0 – 11.5 nM
Gastrin-17	Endogenous Full Agonist	CCK2R selective	EC50: ~1.0 nM
L-365,260	Synthetic Antagonist	CCK2R selective	IC50: ~2.0 nM
CI-988	Synthetic Antagonist	CCK2R selective	IC50: ~1.7 nM
YF476 (Sograzepide)	Synthetic Antagonist	CCK2R selective	IC50: < 1.0 nM

Causality of Control Selection: CCK-8 is used to define the 100% activation window (Emax). L-365,260 is utilized to define the baseline (0% activation) in antagonist mode and to verify that the signal is specifically mediated by CCK2R, rather than an off-target endogenous receptor.

Experimental Protocol 1: IP-1 Accumulation Assay (HTRF)

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology. It is a competitive immunoassay where native IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a Terbium (Tb)-cryptate-labeled anti-IP1 antibody[4],[3].



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Figure 2: Step-by-step workflow for the HTRF IP-One Accumulation Assay.

Step-by-Step Methodology

- Cell Preparation: Harvest HEK293 cells stably expressing human CCK2R. Resuspend in Stimulation Buffer (1X) supplemented with 50 mM LiCl.
 - Causality: LiCl is strictly required to block inositol monophosphatase, preventing the degradation of IP1 into myo-inositol, thus allowing IP1 to accumulate to detectable levels[3].
- Cell Seeding: Dispense 7 μ L of the cell suspension (approx. 10,000 cells/well) into a white 384-well small volume microplate.
 - Causality: White plates are mandatory for HTRF to maximize signal reflection and minimize well-to-well crosstalk.
- Compound Addition (Agonist Mode): Add 7 μ L of test compounds (or CCK-8 reference) diluted in Stimulation Buffer.
 - Antagonist Mode Variation: Pre-incubate cells with 3.5 μ L of antagonist for 15 minutes, followed by the addition of 3.5 μ L of CCK-8 at its EC80 concentration.
- Stimulation Incubation: Seal the plate and incubate for 60 minutes at 37°C.
- Detection Reagent Addition: Prepare the detection reagents in Lysis Buffer. Add 3 μ L of IP1-d2 conjugate, followed immediately by 3 μ L of Anti-IP1-Tb cryptate.
 - Causality: The lysis buffer ruptures the cell membrane, releasing intracellular IP1 to compete with the d2-conjugate[4].
- Final Incubation & Readout: Incubate for 1 hour at room temperature protected from light. Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar or SpectraMax) using a 330 nm excitation filter and dual emission filters at 620 nm (donor) and 665 nm (acceptor)[3].

Experimental Protocol 2: Intracellular Calcium Flux Assay (FLIPR)

This assay measures the transient spike in intracellular calcium immediately following GPCR activation using a fluorogenic calcium-binding dye (e.g., Fluo-4 AM or Calcium-6)[5].

Step-by-Step Methodology

- Cell Seeding: Plate HEK293-CCK2R cells at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.
 - Causality: Black walls prevent fluorescence scatter between wells, while the clear bottom allows for bottom-read excitation/emission by the FLIPR instrument.
- Dye Loading: Remove culture media and add 20 µL of Calcium-6 dye diluted in Assay Buffer (HBSS, 20 mM HEPES, pH 7.4) supplemented with 2.5 mM Probenecid.
 - Causality: HEK293 cells express organic anion transporters that actively pump fluorescent dyes out of the cytoplasm. Probenecid is a broad-spectrum inhibitor of these transporters, ensuring the dye remains trapped intracellularly for a robust signal.
- Incubation: Incubate the plate for 2 hours at 37°C, followed by 15 minutes at room temperature to allow for thermal equilibration.
- Compound Preparation: Prepare a 384-well compound plate containing test compounds and CCK-8 reference standards at 3X final concentration.
- FLIPR Execution: Transfer both the cell plate and compound plate to the FLIPR instrument. The system will record baseline fluorescence for 10 seconds, automatically inject 10 µL of compound, and continuously read fluorescence (Ex: 485 nm / Em: 525 nm) for an additional 90-120 seconds.
- Data Extraction: Export the Maximum minus Minimum (Max-Min) Relative Fluorescence Units (RFU) for each well to capture the peak calcium spike.

Data Analysis & Quality Control

To ensure the assay functions as a self-validating system, rigorous statistical quality control must be applied to every plate.

1. HTRF Ratio Calculation: Calculate the FRET ratio to normalize well-to-well variability (e.g., differences in cell number or media volume):

$$\text{Ratio} = \left(\frac{\text{Signal at 620 nm}}{\text{Signal at 665 nm}} \right) \times 10,000$$

Note: Because this is a competitive assay, a lower HTRF ratio indicates higher receptor activation (more IP1 produced).

2. Z'-Factor (Assay Robustness): Calculate the Z'-factor using the positive control (CCK-8 Emax) and negative control (buffer only):

$$Z' = 1 - \frac{|\mu_{\text{pos}} - \mu_{\text{neg}}|}{3(\sigma_{\text{pos}} + \sigma_{\text{neg}})}$$

A Z'-factor ≥ 0.5 is strictly required to validate the plate for screening purposes.

3. Curve Fitting: Plot the normalized data against the log concentration of the test compounds. Utilize a 4-parameter logistic (4PL) non-linear regression model to determine the EC50 (agonists) or IC50 (antagonists). Ensure the Hill slope is approximately 1.0; significant deviations may indicate compound aggregation, allosteric modulation, or assay artifacts.

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